Cas no 2172017-22-8 (1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde)

1-(2-Bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde is a versatile heterocyclic compound featuring a triazole core substituted with a bromophenylmethyl group, a cyclopropyl moiety, and a formyl functional group. Its distinct structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the bromine atom enhances reactivity for further functionalization, while the cyclopropyl group contributes to steric and electronic modulation. The aldehyde functionality offers a handle for condensation or nucleophilic addition reactions, enabling diverse derivatization. This compound is well-suited for applications in medicinal chemistry, where its scaffold can be leveraged for the design of bioactive molecules. High purity and stability ensure consistent performance in synthetic workflows.
1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde structure
2172017-22-8 structure
Product Name:1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde
CAS No:2172017-22-8
MF:C13H12BrN3O
MW:306.157881736755
CID:6292409
PubChem ID:165733540
Update Time:2025-05-23

1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde
    • 1-[(2-bromophenyl)methyl]-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde
    • 2172017-22-8
    • EN300-1610531
    • Inchi: 1S/C13H12BrN3O/c14-11-4-2-1-3-10(11)7-17-13(9-5-6-9)12(8-18)15-16-17/h1-4,8-9H,5-7H2
    • InChI Key: YBSYXKWRPHQLTA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CN1C(=C(C=O)N=N1)C1CC1

Computed Properties

  • Exact Mass: 305.01637g/mol
  • Monoisotopic Mass: 305.01637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 47.8Ų

1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde Pricemore >>

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Additional information on 1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde

Comprehensive Overview of 1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172017-22-8)

The compound 1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (CAS No. 2172017-22-8) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This triazole-based aldehyde is characterized by the presence of a cyclopropyl group and a 2-bromophenylmethyl substituent, which contribute to its distinct chemical reactivity and biological activity.

In the realm of medicinal chemistry, this compound has been explored as a key intermediate in the synthesis of novel heterocyclic compounds. Researchers are particularly interested in its potential to serve as a building block for drug discovery, especially in the development of antimicrobial agents and anti-inflammatory drugs. The presence of the 1,2,3-triazole moiety is noteworthy, as this structural motif is known for its stability and ability to participate in click chemistry reactions, making it a valuable tool in bioconjugation and material science applications.

The 2-bromophenyl group in this compound introduces interesting electronic properties that can influence its binding affinity to biological targets. This feature has led to investigations into its potential as a ligand in catalysis or as a pharmacophore in drug design. Recent studies have highlighted the importance of such brominated aromatic compounds in the development of PET imaging agents, which is a rapidly growing field in diagnostic medicine.

From a synthetic chemistry perspective, the aldehyde functional group in this molecule offers versatile reactivity, allowing for further derivatization through condensation reactions, reductive amination, or nucleophilic addition. This makes 1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde particularly valuable in combinatorial chemistry approaches, where rapid generation of molecular diversity is crucial for high-throughput screening programs.

In the context of green chemistry initiatives, researchers are exploring more sustainable methods for synthesizing such functionalized triazoles. Recent advancements in catalyst design and solvent-free reactions have shown promise in improving the atom economy of triazole synthesis, addressing growing concerns about environmental impact in chemical manufacturing.

The physicochemical properties of this compound, including its solubility profile and stability characteristics, make it particularly interesting for formulation scientists working on drug delivery systems. Its balanced lipophilicity, influenced by both the cyclopropyl ring and aromatic bromine, suggests potential for optimizing bioavailability in pharmaceutical applications.

Recent patent literature reveals growing interest in this structural class for crop protection applications, particularly in the development of next-generation fungicides. The unique combination of the triazole core with the brominated aromatic system appears to confer interesting properties against various plant pathogens, aligning with the agricultural industry's need for novel mode-of-action compounds.

Analytical characterization of 1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are crucial for confirming the compound's structure and purity, especially given the increasing regulatory requirements for chemical characterization in both pharmaceutical and agrochemical applications.

In the field of materials science, derivatives of this compound have shown potential as organic semiconductors or as components in molecular electronics. The conjugated system created by the triazole and aldehyde groups, combined with the electron-withdrawing bromine, creates interesting electronic properties that could be exploited in optoelectronic devices.

As research continues, the scientific community remains particularly interested in the structure-activity relationships of this compound class. Computational chemistry approaches, including molecular docking and QSAR studies, are being employed to predict and optimize its biological activities, reflecting the growing integration of in silico methods in chemical research.

The synthesis and applications of 1-(2-bromophenyl)methyl-5-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde represent an exciting intersection of organic synthesis, medicinal chemistry, and materials science. As our understanding of its properties deepens, this compound is likely to find even broader utility across multiple scientific disciplines, particularly in areas demanding molecular precision and tailored functionality.

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